(1S,2R,5R,6S,7S,8R,9R,11R,13R,14R,15S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-imidazo[4,5-b]pyridin-3-ylethylsulfanyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxabicyclo[12.3.0]heptadecane-4,12,16-trione
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Overview
Description
BAL19403 is a macrolide antibiotic from a novel structural class with potent activity against propionibacteria in vitro. The antibacterial spectrum of BAL19403 covers clinical isolates with mutations in the 2057 to 2059 region of 23S ribosomal ribonucleic acid that confer resistance to erythromycin and clindamycin .
Preparation Methods
The synthesis of BAL19403 involves a series of steps to create the macrolide structure. The specific synthetic routes and reaction conditions are detailed in scientific literature, but generally, the process involves the formation of the macrolide ring and the addition of various functional groups to enhance its antibacterial properties . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
BAL19403 undergoes various chemical reactions typical of macrolides. These include:
Oxidation: BAL19403 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the macrolide ring.
Substitution: Substitution reactions can introduce different functional groups to enhance or modify its antibacterial activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BAL19403 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study macrolide synthesis and reactivity.
Biology: Investigated for its effects on bacterial ribosomes and protein synthesis.
Medicine: Explored as a potential treatment for antibiotic-resistant bacterial infections, particularly those caused by Propionibacterium acnes.
Industry: Potential applications in the development of new antibacterial agents and treatments for skin conditions like acne
Mechanism of Action
BAL19403 exerts its effects by binding to the bacterial ribosome and inhibiting protein synthesis. This action is similar to other macrolides but with enhanced activity against resistant strains. The molecular targets include the 23S ribosomal ribonucleic acid, where it interferes with the ribosomal function, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
BAL19403 is unique among macrolides due to its potent activity against erythromycin-resistant and clindamycin-resistant strains of Propionibacterium acnes. Similar compounds include:
Erythromycin: A widely used macrolide antibiotic with a similar mechanism of action but less effective against resistant strains.
Clindamycin: Another macrolide with similar uses but also less effective against resistant strains.
Tetracycline: A different class of antibiotic that also targets bacterial protein synthesis but through a different mechanism.
BAL19403 stands out due to its novel structure and enhanced activity against resistant bacteria, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C48H76N4O13S |
---|---|
Molecular Weight |
949.2 g/mol |
IUPAC Name |
(1S,2R,5R,6S,7S,8R,9R,11R,13R,14R,15S)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-imidazo[4,5-b]pyridin-3-ylethylsulfanyl)-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxabicyclo[12.3.0]heptadecane-4,12,16-trione |
InChI |
InChI=1S/C48H76N4O13S/c1-15-33-48(10)35(39(44(57)65-48)66-20-19-52-24-50-31-17-16-18-49-42(31)52)27(4)36(53)25(2)22-47(9,59-14)41(64-45-37(54)32(51(11)12)21-26(3)60-45)28(5)38(29(6)43(56)62-33)63-34-23-46(8,58-13)40(55)30(7)61-34/h16-18,24-30,32-35,37-41,45,54-55H,15,19-23H2,1-14H3/t25-,26-,27-,28+,29-,30+,32+,33-,34+,35+,37-,38+,39+,40+,41-,45+,46-,47-,48-/m1/s1 |
InChI Key |
HTEVRIKKCSOLOA-AKGQNOEZSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)OC)C)C)[C@@H](C(=O)O2)SCCN5C=NC6=C5N=CC=C6)C |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)OC)C)C)C(C(=O)O2)SCCN5C=NC6=C5N=CC=C6)C |
Synonyms |
BAL 19403 BAL-19403 BAL19403 |
Origin of Product |
United States |
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